molecular formula C25H25N5O4S2 B11676082 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676082
M. Wt: 523.6 g/mol
InChI Key: UJPAAEWFIQCSAI-VULFUBBASA-N
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Description

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a hydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

Biological Activity

N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse structural features, including a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

Property Details
Molecular Formula C20H22N4O3S
Molecular Weight 398.48 g/mol
IUPAC Name This compound
Structural Features Contains triazole ring, sulfanyl group, and hydrazide moiety

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
  • IC50 Values : Compounds with similar structural motifs have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against MCF-7 breast cancer cells. The most potent derivatives were found to induce apoptosis through the activation of caspases without causing mitochondrial depolarization .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Properties : Research indicates that derivatives containing the triazole and thiadiazole scaffolds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances this activity by potentially disrupting bacterial cell wall synthesis or function .
  • Case Studies : A study highlighted that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.125 μg/ml to 0.0078 μg/ml for certain compounds .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step involves the condensation of 5-methylthiophene-2-carboxaldehyde with appropriate hydrazine derivatives under reflux conditions in an organic solvent.
  • Purification : The product is isolated through filtration and purified via recrystallization techniques.

Properties

Molecular Formula

C25H25N5O4S2

Molecular Weight

523.6 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O4S2/c1-16-10-11-19(36-16)14-26-27-22(31)15-35-25-29-28-24(30(25)18-8-6-5-7-9-18)17-12-20(32-2)23(34-4)21(13-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-14+

InChI Key

UJPAAEWFIQCSAI-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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